molecular formula C17H28N2O B14412383 N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide CAS No. 85675-02-1

N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide

Cat. No.: B14412383
CAS No.: 85675-02-1
M. Wt: 276.4 g/mol
InChI Key: XFNQMZKITADYFE-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-azaspiro[55]undec-8-ene-2-carboxamide is a chemical compound with the molecular formula C17H28N2O It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide typically involves the reaction of cyclohexylamine with a spirocyclic intermediate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.

Scientific Research Applications

N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[5.5]undec-8-ene: A related spiro compound with similar structural features.

    Glycine, N-(2-azaspiro[5.5]undec-7-en-2-ylcarbonyl)-, ethyl ester: Another spiro compound with potential biological activities.

Uniqueness

N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide is unique due to its specific cyclohexyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and solubility, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

85675-02-1

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

N-cyclohexyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide

InChI

InChI=1S/C17H28N2O/c20-16(18-15-8-3-1-4-9-15)19-13-7-12-17(14-19)10-5-2-6-11-17/h2,5,15H,1,3-4,6-14H2,(H,18,20)

InChI Key

XFNQMZKITADYFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCC3(C2)CCC=CC3

Origin of Product

United States

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